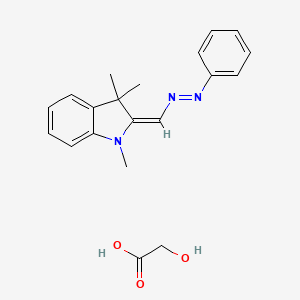
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate is a complex organic compound known for its unique chemical structure and properties This compound is part of the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate has a wide range of applications in scientific research:
Chemistry: Used as a reactant in cycloaddition reactions and the synthesis of photochromic dyes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as photochromic polymers and dyes.
Mechanism of Action
The mechanism of action of Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate involves its interaction with specific molecular targets and pathways. The phenylazo group can undergo reversible photoisomerization, which allows the compound to switch between different structural forms under light exposure. This property is particularly useful in the development of photoresponsive materials and sensors.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Known for its use in cycloaddition reactions and the synthesis of photochromic dyes.
2-Methylene-1,3,3-trimethylindoline: Another compound with similar reactivity and applications in the synthesis of advanced materials.
Uniqueness
Indoline, 1,3,3-trimethyl-2-((phenylazo)methylene)-, glycolate stands out due to its unique combination of the indoline core, phenylazo group, and glycolate moiety
Properties
CAS No. |
79313-78-3 |
|---|---|
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-hydroxyacetic acid;phenyl-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C18H19N3.C2H4O3/c1-18(2)15-11-7-8-12-16(15)21(3)17(18)13-19-20-14-9-5-4-6-10-14;3-1-2(4)5/h4-13H,1-3H3;3H,1H2,(H,4,5)/b17-13+,20-19?; |
InChI Key |
OTRAOTFWRWBUCS-FXHJVEJLSA-N |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/N=NC3=CC=CC=C3)C)C.C(C(=O)O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CN=NC3=CC=CC=C3)C)C.C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




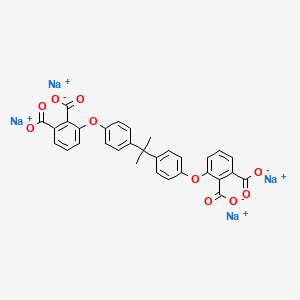
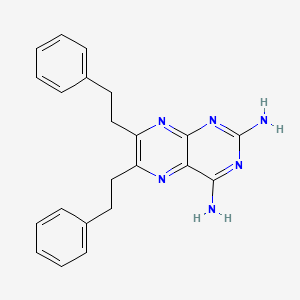
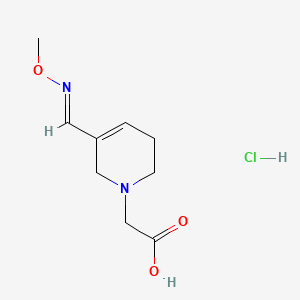
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)


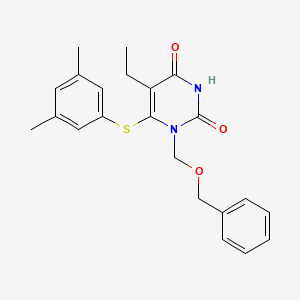

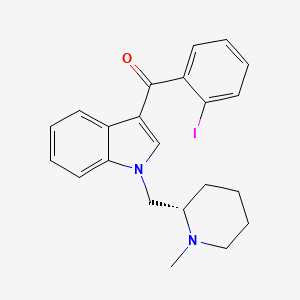

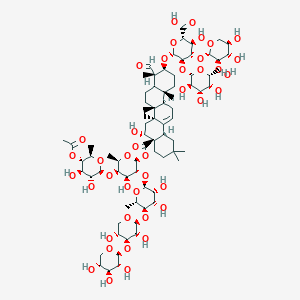
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)
